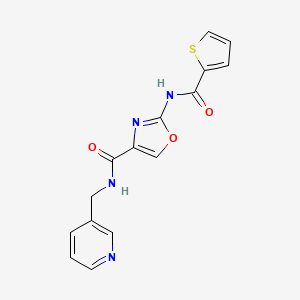
5-(Azetidin-3-yl)-2-methoxypyridine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(Azetidin-3-yl)-2-methoxypyridine;dihydrochloride” is a chemical compound with a molecular weight of 171.63 . It is a white to yellow solid and is stored at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of azetidine derivatives has been described in various studies . One method involves the use of an appropriate N-heterocyclic compound, DBU, and tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate . The mixture is dissolved in acetonitrile and stirred at 65°C for 4–16 hours . The reaction is then quenched by the addition of water and extracted with ethyl acetate .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C7H10ClN3 . The InChI code is 1S/C7H9N3.ClH/c1-6(2-8-1)7-3-9-5-10-4-7;/h3-6,8H,1-2H2;1H .Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid . It has a molecular weight of 171.63 and a linear formula of C7H10ClN3 . The compound is stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
5-(Azetidin-3-yl)-2-methoxypyridine; dihydrochloride and its derivatives have been explored for their synthesis and potential in antimicrobial applications. A study described the synthesis of a series of 2-oxo-azetidinyl-quinazolin-4(3H)-ones, which were derived from Schiff bases and exhibited notable antibacterial and antifungal activities. Compounds with chloro and methoxy groups showed significant antimicrobial activity, suggesting the potential of 5-(Azetidin-3-yl)-2-methoxypyridine; dihydrochloride derivatives in combating microbial infections (Patel & Patel, 2011).
Antifungal and Antibacterial Screening
Another research effort focused on the synthesis and in vitro antimicrobial screening of new azetidin-2-ones derived from 5-ethyl pyridine-2-ethanol. These compounds were evaluated against various strains of bacteria and fungi, where monosubstituted and disubstituted chloro groups were found to be more effective compared to standard drugs. This highlights the antimicrobial potential of compounds related to 5-(Azetidin-3-yl)-2-methoxypyridine; dihydrochloride (Patel, Patel, Shaikh, & Rajani, 2014).
Biological Evaluation of Novel Azetidine Derivatives
Further, a novel azetidine derivative, specifically (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, was synthesized and evaluated for its antibacterial and antifungal properties. The study showed acceptable results, providing a foundation for future research into the biological applications of similar compounds (Rao, Prasad, & Rao, 2013).
Antitumor Agents Targeting Tubulin
Azetidin-2-ones based on the 1-(3,4,5-trimethoxyphenyl)azetidin-2-one core have been studied for their antimitotic properties, targeting tubulin, a key protein involved in cell division. These studies have led to the identification of compounds with potent antiproliferative activity, indicating the potential of 5-(Azetidin-3-yl)-2-methoxypyridine; dihydrochloride derivatives as cancer therapeutics (Twamley, O’Boyle, & Meegan, 2020).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(azetidin-3-yl)-2-methoxypyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.2ClH/c1-12-9-3-2-7(6-11-9)8-4-10-5-8;;/h2-3,6,8,10H,4-5H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVPFIFZICYFSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2CNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenoxy]-N-cyclopentylnicotinamide](/img/structure/B2829996.png)
![2-(2-(tert-butylamino)-2-oxoethyl)-4-isobutyl-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2829997.png)
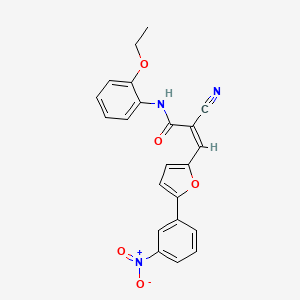
![2-(4-fluorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2830000.png)
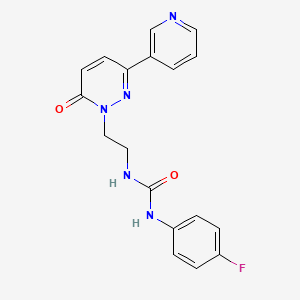
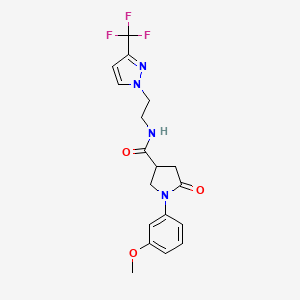

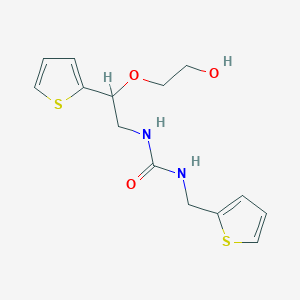
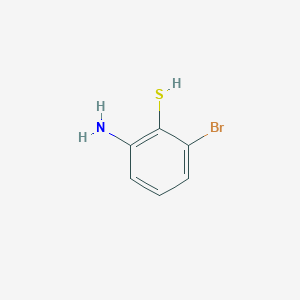

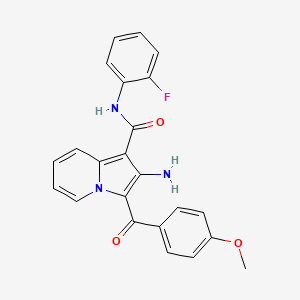

![4-(4-fluorophenethyl)-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2830016.png)
